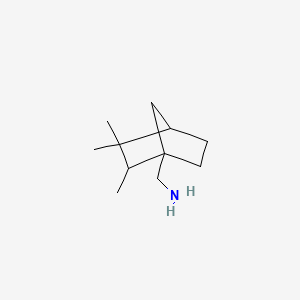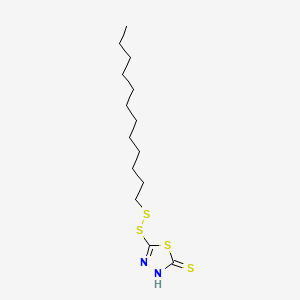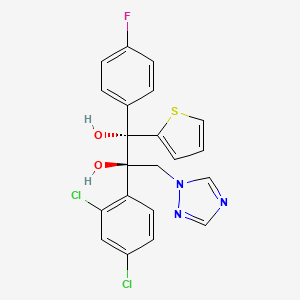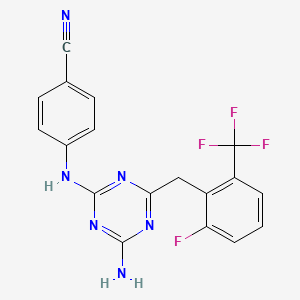
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a benzonitrile core substituted with a triazine ring and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, which is then functionalized with the fluorinated phenyl group and the benzonitrile moiety. Common reagents used in these reactions include various halogenating agents, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of the target and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile derivatives: Compounds with similar benzonitrile cores but different substituents.
Triazine derivatives: Compounds featuring the triazine ring with various functional groups.
Fluorinated aromatic compounds: Molecules with fluorinated phenyl groups, which share some chemical properties.
Uniqueness
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the fluorinated phenyl group enhances its stability and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
205381-71-1 |
|---|---|
Molecular Formula |
C18H12F4N6 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-[[4-amino-6-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C18H12F4N6/c19-14-3-1-2-13(18(20,21)22)12(14)8-15-26-16(24)28-17(27-15)25-11-6-4-10(9-23)5-7-11/h1-7H,8H2,(H3,24,25,26,27,28) |
InChI Key |
ZAWIWXSJNNROPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


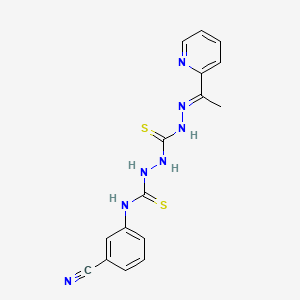
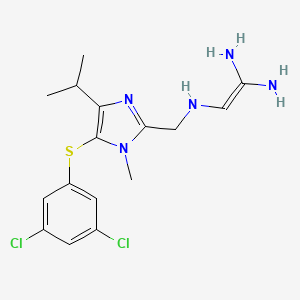
![7,18-bis(3-sulfanylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12697662.png)



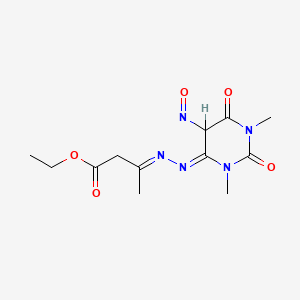

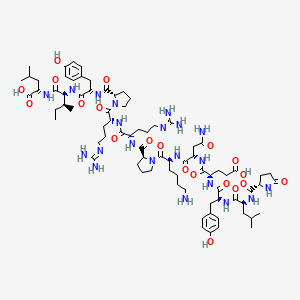
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate](/img/structure/B12697711.png)
